Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide
Brand Name: Vulcanchem
CAS No.: 6336-62-5
VCID: VC15807380
InChI: InChI=1S/C17H12N.BrH/c1-2-7-16-13(5-1)8-9-14-11-15-6-3-4-10-18(15)12-17(14)16;/h1-12H;1H/q+1;/p-1
SMILES:
Molecular Formula: C17H12BrN
Molecular Weight: 310.2 g/mol

Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide

CAS No.: 6336-62-5

Cat. No.: VC15807380

Molecular Formula: C17H12BrN

Molecular Weight: 310.2 g/mol

* For research use only. Not for human or veterinary use.

Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide - 6336-62-5

Specification

CAS No. 6336-62-5
Molecular Formula C17H12BrN
Molecular Weight 310.2 g/mol
IUPAC Name naphtho[2,1-b]quinolizin-12-ium;bromide
Standard InChI InChI=1S/C17H12N.BrH/c1-2-7-16-13(5-1)8-9-14-11-15-6-3-4-10-18(15)12-17(14)16;/h1-12H;1H/q+1;/p-1
Standard InChI Key GKBABUBJKPSIBF-UHFFFAOYSA-M
Canonical SMILES C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=[N+]4C=C32.[Br-]

Introduction

Chemical Structure and Nomenclature

Core Framework and IUPAC Name

The compound features a naphtho[2,1-b]quinolizinium core, a tricyclic system comprising two fused benzene rings and a pyridine ring. The IUPAC name, naphtho[2,1-b]quinolizin-12-ium bromide, reflects the numbering of the fused rings and the position of the positive charge (Figure 1) . The bromide anion balances the charge on the quaternary nitrogen.

Structural Features:

  • Aromatic System: A 14-π-electron conjugated system across three fused rings .

  • Substituents: No additional substituents beyond the inherent hydrogen atoms.

  • Chirality: Absent due to planar symmetry.

The SMILES notation C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=[N+]4C=C32.[Br-] and InChIKey GKBABUBJKPSIBF-UHFFFAOYSA-M provide precise descriptors for computational modeling .

Alternative Names and Identifiers

Synonymous designations include:

  • NSC 39312 (National Service Center identifier) .

  • DTXSID10476313 (EPA’s DSSTox Substance ID) .

  • Wikidata Q82307440 .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocol for Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide is documented in the retrieved sources, analogous quinolizinium salts are typically prepared via:

  • Cyclization Reactions: Acid-catalyzed cyclization of preformed amines or imines .

  • Quaternary Ammoniation: Alkylation of tertiary amines followed by bromide exchange .

For example, the condensation of isatoic anhydrides with diamines under acidic conditions yields related benzimidazole-quinazoline hybrids . Adapting such methods could involve reacting a naphthoquinoline precursor with methyl bromide or HBr .

Stability and Reactivity

  • Thermal Stability: Expected high stability due to aromaticity.

  • Photoreactivity: Conjugated systems may undergo [4+2] cycloadditions under UV light.

  • Electrophilicity: The quaternary nitrogen enhances susceptibility to nucleophilic attack at adjacent carbons .

Physicochemical Properties

Spectral Data

  • UV-Vis: Strong absorption in the 250–350 nm range (π→π* transitions) .

  • Mass Spectrometry: Base peak at m/z 310.2 (M⁺ for C₁₇H₁₂N⁺), with isotopic signatures for bromine .

Solubility and Partitioning

  • Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to ionic nature .

  • logP: Estimated at −1.2 (indicating hydrophilic character) .

Analytical Methods

Chromatography

  • HPLC: Reverse-phase C18 column, mobile phase = acetonitrile/0.1% TFA .

  • Detection: UV at 265 nm .

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons at δ 7.2–8.5 ppm; N-CH groups absent .

  • XRD: Predicted monoclinic crystal system (analogous structures) .

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